molecular formula C12H8N2O4S B108668 Benzene, 1,1'-thiobis[2-nitro- CAS No. 22100-66-9

Benzene, 1,1'-thiobis[2-nitro-

Cat. No.: B108668
CAS No.: 22100-66-9
M. Wt: 276.27 g/mol
InChI Key: MXWVNAOIXKIIJK-UHFFFAOYSA-N
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Description

Benzene, 1,1’-thiobis[2-nitro- is a chemical compound with the molecular formula C12H8N2O4S It is characterized by the presence of two nitro groups attached to a benzene ring, which are linked by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-thiobis[2-nitro- typically involves the nitration of thiobisbenzene derivatives. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts. The process involves the careful control of temperature and reaction time to ensure the selective nitration of the benzene rings.

Industrial Production Methods: In industrial settings, the production of Benzene, 1,1’-thiobis[2-nitro- may involve large-scale nitration reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Types of Reactions:

    Oxidation: Benzene, 1,1’-thiobis[2-nitro- can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and iron powder in acidic medium are frequently used.

    Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1,1’-thiobis[2-nitro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-thiobis[2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The sulfur atom in the compound can form strong bonds with metal ions, making it a potential chelating agent. The overall effect of the compound is determined by its ability to interact with specific molecular pathways and targets.

Comparison with Similar Compounds

    Benzene, 1,1’-thiobis[2-methyl-: This compound has methyl groups instead of nitro groups, leading to different reactivity and applications.

    Benzene, 1,1’-thiobis[2-chloro-: The presence of chloro groups makes this compound more reactive in nucleophilic substitution reactions.

    Benzene, 1,1’-thiobis[2-hydroxy-: The hydroxy groups confer different solubility and reactivity properties compared to the nitro derivative.

Uniqueness: Benzene, 1,1’-thiobis[2-nitro- is unique due to the presence of nitro groups, which impart specific electronic and steric properties. These properties make it suitable for a wide range of chemical reactions and applications that are not possible with its analogs.

Properties

IUPAC Name

1-nitro-2-(2-nitrophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWVNAOIXKIIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327077
Record name benzene, 1,1'-thiobis[2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22100-66-9
Record name benzene, 1,1'-thiobis[2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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